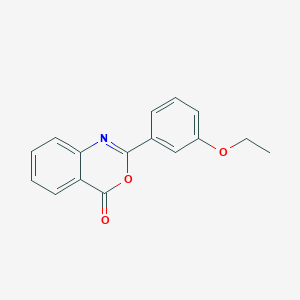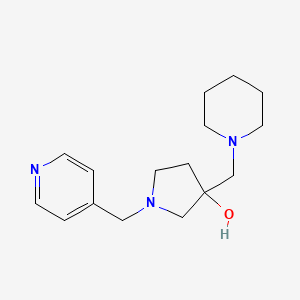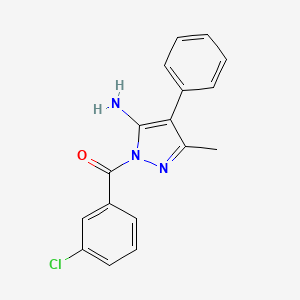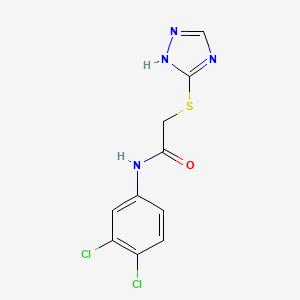![molecular formula C23H24N2O B5540698 1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone" often involves multi-step reactions that include the formation of key intermediate structures, such as enaminones and dithiocarbamate complexes. For example, a novel multifunctional ligand precursor was synthesized via a chemo-selective reaction, leading to the formation of mononuclear transition metal dithiocarbamate complexes. These complexes showed strong fluorescence emission bands, indicating their potential in electrochemical and fluorescence studies (Verma & Singh, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone" is often characterized using various spectroscopic methods, including FTIR, NMR, and XRD analyses. These techniques allow for the determination of crystal systems, space groups, and cell parameters, providing insight into the molecular geometry and electronic structure of the compounds. For instance, needle-shaped single crystals of a novel heterocyclic compound were characterized, revealing transparency in the visible region and specific crystallographic parameters (Shruthi et al., 2019).
Chemical Reactions and Properties
The chemical behavior of compounds in this category includes various reactions, such as electrochemical syntheses and Michael addition reactions. Electrochemical oxidation in the presence of nucleophiles has been utilized to synthesize new derivatives, demonstrating the compounds' reactivity and potential for creating novel chemical structures (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence emission, are crucial for understanding their behavior and potential applications. The thermal stability of complexes has been investigated, revealing their resilience under varying temperature conditions, which is essential for their use in different environments (Verma & Singh, 2015).
Chemical Properties Analysis
The chemical properties, including antimicrobial activity and electrochemical behavior, highlight the potential applications of these compounds in medical and technological fields. For example, certain complexes exhibited broad-spectrum antimicrobial activity, making them candidates for developing new antibacterial agents (Verma & Singh, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study on the synthesis of novel multifunctional ligands and their metal complexes showcases the potential of naphthylmethyl-piperazinyl compounds in creating complexes with medium to very strong fluorescence emission and significant antimicrobial activity against various pathogens. These findings could contribute to the development of new fluorescent materials and antimicrobial agents (Verma & Singh, 2015).
- Research on electrochemical synthesis offers an environmentally friendly method for creating new phenylpiperazine derivatives, highlighting the compound's role in developing sustainable chemical synthesis processes (Nematollahi & Amani, 2011).
Biological Activities and Applications
- The antimicrobial evaluation of chalcones containing piperazine or dichlorothiophene moieties indicates that certain derivatives can exhibit strong activity against Gram-positive bacteria and fungi. This points towards the potential for developing new antimicrobial compounds based on the naphthylmethyl-piperazinyl structure (Tomar et al., 2007).
- A study on novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties synthesized through the Biginelli reaction emphasizes the importance of these compounds in medicinal chemistry for creating potentially active biological agents (Bhat et al., 2018).
Advanced Applications
- The development of chemically removable derivatization reagents for liquid chromatography, incorporating a fluorophore and a tertiary amino function from the piperazine group, showcases the compound's utility in enhancing analytical methodologies for sensitive detection of analytes (Wu et al., 1997).
- Research into solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor demonstrates the potential for using such compounds in developing smart materials for sensing and diagnostic applications (Gauci & Magri, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18(26)19-9-11-22(12-10-19)25-15-13-24(14-16-25)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMHRBYEPMUHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)
